molecular formula C19H15ClN2O3 B2626571 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882748-64-3

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone

Cat. No. B2626571
CAS RN: 882748-64-3
M. Wt: 354.79
InChI Key: XQSKXYNDQXTXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone, also known as CNP, is a synthetic chemical compound that has been used for various scientific research applications. CNP is a member of the nitroaniline family and is characterized by a nitro group and a chlorine atom that are attached to an aniline ring. CNP is known to be a highly reactive and versatile compound that can serve as a useful tool in a variety of laboratory experiments.

Scientific Research Applications

Synthetic Methods and Catalytic Activities

  • Asymmetric Synthesis and Catalysis : The asymmetric synthesis of chloro and nitro-substituted propanols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizes microbial reductases for high enantioselectivity, indicating potential methodologies for synthesizing complex molecules with specific configurations (Choi et al., 2010). This process could be relevant for the production of chiral intermediates in pharmaceuticals.

  • Kinetic Resolution : The kinetic resolution of chloro and naphthyl-substituted propanols for creating intermediates in beta-adrenergic receptor blockers showcases the importance of stereoselectivity in pharmaceutical synthesis (Kapoor et al., 2003). This suggests potential routes for enantiomerically pure compounds.

  • Nickel-Catalyzed Cross-Coupling : Research on nickel-catalyzed cross-coupling reactions, particularly involving chloro and naphthyl groups, points towards efficient methods for synthesizing biaryl compounds, which are essential in numerous pharmaceutical and material science applications (Leowanawat et al., 2012). Such methods could potentially be applied to the synthesis of compounds like "3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone" for exploring their applications.

Molecular and Supramolecular Structures

  • Crystallographic Studies : Investigations into the crystal and molecular structures of chemically related compounds, such as derivatives of naphthyl and chlorophenyl, reveal insights into their molecular conformations and potential intermolecular interactions (Abdel-Jalil et al., 2015). Such studies are crucial for understanding the physical properties and reactivity of complex organic molecules.

  • Supramolecular Architecture : The effect of substituents on the molecular and supramolecular architectures of compounds, including those with naphthyl groups, highlights the role of molecular functionalities in determining the crystal packing and interactions (Silva et al., 2015). These insights are valuable for the design of materials with specific properties.

properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKXYNDQXTXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.